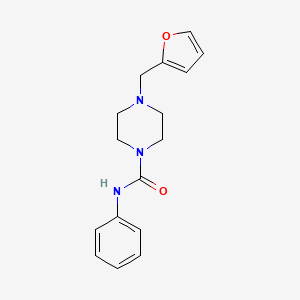![molecular formula C15H11N5O4 B5465009 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide](/img/structure/B5465009.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide, commonly known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play an important role in the degradation and remodeling of extracellular matrix (ECM) proteins. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Mecanismo De Acción
BB-94 inhibits the activity of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides by binding to the catalytic site of the enzyme. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides require a zinc ion for their catalytic activity, and BB-94 chelates the zinc ion, thereby preventing the enzyme from functioning. This leads to the accumulation of ECM proteins, which can inhibit tumor growth and reduce inflammation.
Biochemical and physiological effects:
BB-94 has been shown to have several biochemical and physiological effects. It can inhibit tumor growth by reducing angiogenesis and promoting apoptosis. It can also reduce inflammation by inhibiting the activity of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides and reducing the degradation of ECM proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BB-94 has several advantages for lab experiments. It is a potent inhibitor of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides and can be used to study the role of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides in various biological processes. However, BB-94 has some limitations as well. It is not selective for a specific N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide and can inhibit the activity of several N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides. This can lead to off-target effects and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on BB-94. One potential direction is the development of more selective N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide inhibitors that can target specific N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides. This can reduce off-target effects and increase the therapeutic potential of the inhibitors. Another direction is the use of this compound inhibitors in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the use of this compound inhibitors in the treatment of other diseases, such as neurodegenerative diseases, is an area of active research.
Métodos De Síntesis
BB-94 can be synthesized using a multistep process starting from 2-nitrobenzaldehyde and 2-aminophenol. The synthesis involves the formation of a benzoxazole ring followed by the addition of an amino group and a nitro group to the benzene ring. The final product is obtained by the reaction of the intermediate compound with N,N-dimethylformamide dimethyl acetal and hydroxylamine hydrochloride.
Aplicaciones Científicas De Investigación
BB-94 has been extensively studied for its potential therapeutic applications in cancer, arthritis, and cardiovascular diseases. It has been shown to inhibit the activity of several N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides, including N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide-1, this compound-2, this compound-3, and this compound-9. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides are involved in various biological processes, including tissue remodeling, angiogenesis, and inflammation. Overexpression of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides has been associated with the progression of several diseases, including cancer and arthritis.
Propiedades
IUPAC Name |
N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4/c16-14(19-15-17-11-3-1-2-4-12(11)24-15)18-13(21)9-5-7-10(8-6-9)20(22)23/h1-8H,(H3,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINGRIKVYFYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(/N)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5464934.png)
![6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5464939.png)
![6-[(diethylamino)methyl]-N-(1-phenylcyclopropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5464943.png)
![4-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5464956.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5464975.png)
![2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5464983.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5464990.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5464997.png)


![N-cyclopropyl-1'-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5465005.png)
![ethyl {[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5465017.png)
![4-oxo-4-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)butane-1-sulfonamide](/img/structure/B5465021.png)
![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5465028.png)